(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid
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Overview
Description
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-chlorophenylacetic acid
- 3-bromo-2-chlorobenzoic acid
- 3-bromo-2-chlorophenylpropanoic acid
Uniqueness
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C9H6BrClO2 |
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Molecular Weight |
261.50 g/mol |
IUPAC Name |
(E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
InChI Key |
LPRBZGRUHRVOPD-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=CC(=O)O |
Origin of Product |
United States |
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